4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile
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Description
“4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile” is a chemical compound with the molecular formula C14H8ClN3 . It is a molecule that has been studied in various scientific contexts .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which includes “this compound”, has been well studied in the past decade . The synthesis methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis
The imidazopyridazine ring system in the molecule is essentially planar . It is inclined to the benzene ring of the benzonitrile group by 11.31 (2)° . In the crystal, molecules are linked via C-H⋯Cl and C-H⋯N interactions .Physical and Chemical Properties Analysis
The molecule has a molecular formula of C14H8ClN3 and an average mass of 253.686 Da . More detailed physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Coordination Chemistry and Framework Construction
A study by Yin et al. (2021) discussed the synthesis of coordination polymers using a ligand derived from chloroimidazo[1,2-a]pyridine, which resulted in structures varying from zero-dimensional complexes to one-dimensional coordination polymers. The dimensionality was influenced by the types of organic solvents and ligand substituent groups, with applications in constructing porous supramolecular frameworks with potential uses in catalysis, gas storage, or separation processes (Yin, Li, Yan, & Yong, 2021).
Photoluminescent Properties
Li et al. (2018) synthesized coordination compounds based on a new 3-position substituted imidazo[1,2-a]pyridine ligand. These compounds exhibited distinct photoluminescent properties, suggesting potential applications in the development of new luminescent materials for sensors or optoelectronic devices (Li, Ni, & Yong, 2018).
Phosphorescent Color Switching
Another research by Li and Yong (2019) focused on positional isomers of chloroimidazo[1,2-a]pyridine, demonstrating their ability to exhibit different phosphorescent colors and quantum yields. Notably, these isomers showed reversible phosphorescent color switching in response to acid-base vapor stimuli, indicating their utility in developing dynamic functional materials for sensing applications (Li & Yong, 2019).
Antimicrobial and Anticancer Potential
Research on derivatives attached to the benzoimidazol-2-yl moiety, including chloroimidazo[1,2-a]pyridine structures, has shown significant antimicrobial activities against various bacterial and fungal strains. This suggests the potential of these compounds in developing new antimicrobial agents (Abd El-Meguid, 2014).
Corrosion Inhibition
Resen et al. (2020) studied the corrosion inhibition efficiency of a novel pyridine derivative for mild steel in hydrochloric acid, demonstrating significant inhibitory efficiency. This research suggests applications of chloroimidazo[1,2-a]pyridine derivatives in corrosion protection for industrial materials (Resen, Hanoon, Salim, Al-amiery, Shaker, & Kadhum, 2020).
Properties
IUPAC Name |
4-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3/c15-12-5-6-14-17-13(9-18(14)8-12)11-3-1-10(7-16)2-4-11/h1-6,8-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKKVQQCUJXUPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CN3C=C(C=CC3=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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